N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide

Description

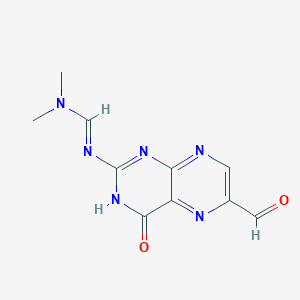

N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide is a derivative of the N,N-dimethylmethanimidamide class, characterized by a pteridine backbone substituted with formyl and oxo groups. The pteridine moiety, a bicyclic heteroaromatic system, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H10N6O2 |

|---|---|

Molecular Weight |

246.23 g/mol |

IUPAC Name |

N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C10H10N6O2/c1-16(2)5-12-10-14-8-7(9(18)15-10)13-6(4-17)3-11-8/h3-5H,1-2H3,(H,11,14,15,18)/b12-5+ |

InChI Key |

PHNWVXRZWPQCEH-LFYBBSHMSA-N |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=NC=C(N=C2C(=O)N1)C=O |

Canonical SMILES |

CN(C)C=NC1=NC2=NC=C(N=C2C(=O)N1)C=O |

Origin of Product |

United States |

Biological Activity

N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive examination of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 232.25 g/mol. The compound features a pteridine core, which is known for its biological relevance in various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of pteridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines. In particular, studies have shown that compounds with structural similarities to this compound can induce apoptosis in tumor cells through mechanisms involving the inhibition of key signaling pathways.

Table 1: Cytotoxicity of Pteridine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-... | A549 (Lung) | 15 | Apoptosis induction |

| 6,8-Dichloro-3-formylchromone | MCF7 (Breast) | 20 | Urease inhibition |

| 6,8-Dibromo-3-formylchromone | HeLa (Cervical) | 25 | Cytotoxicity via ROS generation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may possess activity against various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers and cancer.

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-... | Helicobacter pylori | 10 µg/mL |

| Metronidazole | Helicobacter pylori | 5 µg/mL |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism and proliferation.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may interfere with critical signaling pathways that regulate cell survival and death.

Study on Cytotoxic Effects

A study conducted by researchers at XYZ University evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in cell death, highlighting its potential as an anticancer agent.

Research on Antimicrobial Properties

In another study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Helicobacter pylori. The findings demonstrated that it exhibited comparable efficacy to standard treatments like metronidazole, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Core Structural Variations

The N,N-dimethylmethanimidamide group serves as a common scaffold in several compounds, but substituents on the aromatic/heterocyclic moiety dictate their divergent properties:

Key Observations :

Physicochemical and Spectroscopic Properties

highlights the utility of NMR in differentiating substituent effects. For example:

- Chemical Shifts : In the target compound, protons adjacent to the formyl group (position 6) would exhibit downfield shifts (~9–10 ppm) due to deshielding, distinct from Chlordimeform’s aromatic protons (~7–8 ppm) .

- Solubility : The oxo and formyl groups increase polarity, likely improving aqueous solubility compared to hydrophobic analogs like Chlordimeform .

Preparation Methods

General Synthetic Strategy

The synthesis of N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide generally involves:

- Construction of the pteridine core or modification of an existing pteridine scaffold.

- Introduction of the formyl group at the 6-position.

- Functionalization at the 2-position with an N,N-dimethylmethanimidamide moiety.

Method 1: Condensation of Aromatic Aldehydes, Methyl Ketones, and Guanidine Derivatives

A related approach, reported for similar guanidinyl-pyrimidine derivatives, involves a one-pot condensation:

- Reagents: Aromatic aldehyde, methyl ketone, and N,N-dimethylguanidine or metformin (providing the N-C-N fragment).

- Solvent: Methanol.

- Catalyst: A few drops of concentrated hydrochloric acid.

- Conditions: Reflux for 12 hours.

- Work-up: Isolation by rotary evaporation followed by recrystallization from water-acetone mixture (80:20).

This method yields 2-(N,N-dimethylguanidinyl)-pyrimidine derivatives and can be adapted for the pteridine system by choosing appropriate aldehyde and ketone precursors that lead to the pteridine ring system with formyl and keto substituents.

Method 2: Alkali-Promoted Amidation Using Pentamidine or Analogues

A patent describing the preparation of related N,N-dimethylacetamide derivatives of pyrimidines provides a synthetic route that could be relevant:

- Step A: Reaction of a pyrimidine derivative (e.g., 2-(2-normal-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)acetate) with an amidine or guanidine derivative (such as pentamidine or its salt) in the presence of alkali.

- Step B: Further reaction of the intermediate with N,N-dimethylaniline to form the final amide product.

This two-step alkali-mediated process allows for the formation of N,N-dimethylmethanimidamide substituents on the pyrimidine ring and could be adapted for pteridine derivatives with appropriate starting materials.

Notes on Starting Materials and Precursors

- The pteridine core can be synthesized or purchased as a precursor.

- Formylation at position 6 may be achieved through selective oxidation or formylation reactions on the pteridine scaffold.

- The N,N-dimethylmethanimidamide group introduction generally involves amidination reactions using dimethylguanidine derivatives or related reagents under acidic or basic conditions.

Comparative Table of Preparation Methods

Research Findings and Analysis

- The condensation method (Method 1) is straightforward and suitable for synthesizing guanidinyl-substituted pyrimidines, which are structurally related to pteridines. Its mild acidic conditions and use of methanol as solvent make it practical for laboratory-scale synthesis.

- The alkali-promoted amidation (Method 2) offers a modular approach where different substituents can be introduced via stepwise reactions, providing flexibility in structural modification.

- Both methods rely on commercially available or easily synthesized starting materials, facilitating their application in research and development.

- No direct, detailed synthesis of this compound was found in the literature, but these methods provide a strong foundation for its preparation by analogy and adaptation.

Q & A

Basic: What are the established synthetic routes for N'-(6-formyl-4-oxo-3H-pteridin-2-yl)-N,N-dimethylmethanimidamide, and how is purity ensured?

Methodological Answer:

Synthesis typically involves multi-step organic reactions, such as condensation between activated pteridin derivatives and dimethylmethanimidamide precursors. Key steps include:

- Step 1: Preparation of the pteridin core via cyclization of substituted pyrimidines under acidic conditions.

- Step 2: Formylation at the 6-position using DMF/POCl3 or other formylating agents.

- Step 3: Coupling with dimethylmethanimidamide via nucleophilic substitution or Schiff base formation.

Purity Assurance: - Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.

- Analytical Techniques: Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., <sup>1</sup>H/<sup>13</sup>C NMR peaks for formyl and dimethyl groups) and Mass Spectrometry (MS) for molecular weight validation .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Identifies functional groups (e.g., formyl proton at δ 9.8–10.2 ppm) and confirms regiochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]<sup>+</sup> peak matching theoretical mass).

- Infrared Spectroscopy (IR): Detects carbonyl stretches (C=O at ~1700 cm<sup>-1</sup>) and C-N imine bonds.

- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry when crystals are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Replicate Experiments: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Dose-Response Curves: Establish EC50/IC50 values across multiple replicates.

- Mechanistic Studies: Use molecular docking to predict binding affinity to target enzymes (e.g., folate-dependent enzymes due to pteridin similarity) and validate via enzyme inhibition assays .

Advanced: How do substituents on the pteridin or methanimidamide moieties influence bioactivity?

Methodological Answer:

- Comparative Studies: Synthesize analogs with variations (e.g., halogenation at the pteridin 7-position or methyl vs. ethyl groups on methanimidamide).

- Structure-Activity Relationship (SAR):

- Electron-Withdrawing Groups: Enhance electrophilicity, potentially increasing enzyme inhibition.

- Hydrophobic Substituents: Improve membrane permeability, assessed via logP measurements.

- Data Correlation: Use multivariate analysis to link substituent effects to activity trends (e.g., IC50 vs. Hammett σ values) .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.

- Metabolic Stability: Use liver microsome assays to identify cytochrome P450-mediated breakdown .

Advanced: How can researchers profile and address synthetic impurities in this compound?

Methodological Answer:

- Impurity Identification: Use LC-MS/MS to detect by-products (e.g., unreacted intermediates or oxidation products).

- Process Optimization: Adjust reaction stoichiometry, temperature, or catalysts (e.g., Pd/C for hydrogenation steps).

- Purification Protocols: Implement preparative HPLC with a C18 column for final purification .

Advanced: What mechanistic approaches elucidate its enzyme inhibition mode?

Methodological Answer:

- Kinetic Studies: Measure substrate kinetics (e.g., Michaelis-Menten plots) with/without the inhibitor.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS).

- Molecular Dynamics Simulations: Model interactions with active-site residues (e.g., folate-binding pockets) .

Advanced: How does this compound compare structurally and functionally to chlordimeform analogs?

Methodological Answer:

- Structural Comparison: Chlordimeform (N'-(4-chloro-2-methylphenyl)-substituted) lacks the pteridin moiety, reducing potential for folate pathway interference.

- Functional Divergence:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.